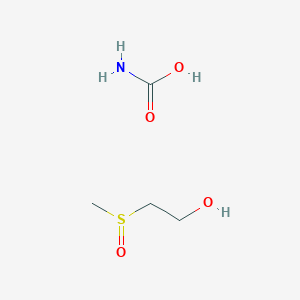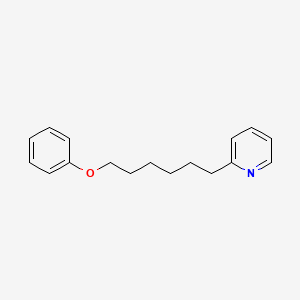
1,4-Diaminoanthracene-9,10-dione;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diaminoanthracene-9,10-dione;dihydrate, also known as 1,4-Diaminoanthraquinone, is a compound with the chemical formula C14H10N2O2. It is characterized by its two amino groups attached to an anthraquinone backbone. This compound is known for its applications in the dye industry, where it is used as a dye intermediate due to its good lightfastness and deep red color .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diaminoanthracene-9,10-dione;dihydrate can be synthesized through various methods. One common method involves the reaction of 1,4-dinitroanthraquinone with reducing agents such as sodium sulfide in the presence of sodium hydroxide. The reaction is typically carried out in a mixture of water and ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of monoamino-monotosyl-anthraquinones as intermediates. This method provides a simple and efficient route for preparing unsymmetrically substituted 1,4-diaminoanthraquinones .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diaminoanthracene-9,10-dione;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, which are valuable intermediates in the synthesis of dyes and pigments .
Scientific Research Applications
1,4-Diaminoanthracene-9,10-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential anticancer and antiviral activities.
Industry: It is used in the production of pigments for textiles, plastics, and printing inks.
Mechanism of Action
The mechanism of action of 1,4-Diaminoanthracene-9,10-dione;dihydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, contributing to its antibacterial and anticancer effects .
Comparison with Similar Compounds
- 1,5-Diaminoanthracene-9,10-dione
- 2,6-Diaminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-diol
Comparison: 1,4-Diaminoanthracene-9,10-dione;dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1,5-Diaminoanthracene-9,10-dione, it has different reactivity and applications in dye synthesis. The presence of amino groups at the 1,4-positions makes it particularly suitable for certain types of chemical reactions and industrial applications .
Properties
CAS No. |
116237-89-9 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1,4-diaminoanthracene-9,10-dione;dihydrate |
InChI |
InChI=1S/C14H10N2O2.2H2O/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18;;/h1-6H,15-16H2;2*1H2 |
InChI Key |
IHLHAEVYUFKUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


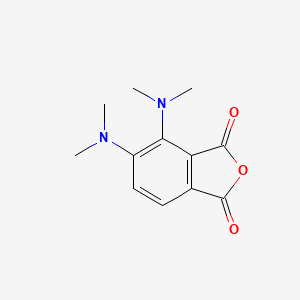

![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
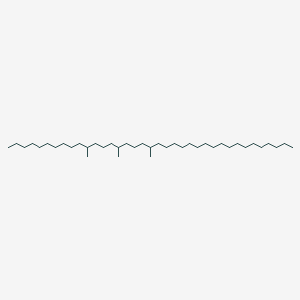


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
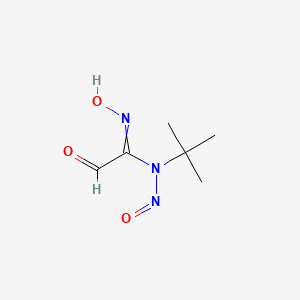
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
